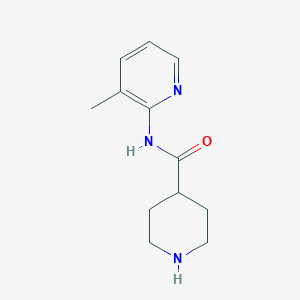

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide

Vue d'ensemble

Description

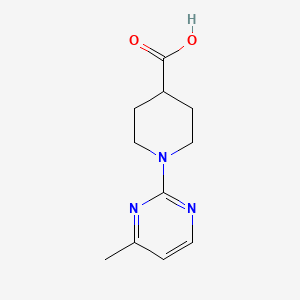

“N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 . It is commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Improved Synthesis Methods : Yang-Heon Song (2007) reported an optimized synthesis method for a similar compound, enhancing yield and purity significantly. This highlights advancements in the synthesis techniques of related compounds, potentially applicable to N-(3-methylpyridin-2-yl)piperidine-4-carboxamide (Yang-Heon Song, 2007).

PET Imaging Agents : Xiaohong Wang et al. (2018) synthesized a compound closely related to N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, demonstrating its potential as a PET imaging agent for neuroinflammation (Xiaohong Wang et al., 2018).

HIV-1 Reverse Transcriptase Inhibition : Guozhi Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines, related to N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, as inhibitors of HIV-1 reverse transcriptase, showing potential in antiviral research (Guozhi Tang et al., 2010).

Biological and Pharmacological Applications

Anti-Angiogenic and DNA Cleavage Activity : Vinaya Kambappa et al. (2017) synthesized derivatives of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, showing significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Vinaya Kambappa et al., 2017).

CGRP Receptor Inhibition : Reginald O. Cann et al. (2012) developed a synthesis for a related compound as a CGRP receptor antagonist, suggesting potential applications in treating migraines or other neurological disorders (Reginald O. Cann et al., 2012).

Aminocarbonylation Reactions : A. Takács et al. (2014) studied the use of alkoxycarbonylpiperidines in aminocarbonylation, showing the versatility of piperidine derivatives in chemical reactions (A. Takács et al., 2014).

PET Imaging of Fatty Acid Amide Hydrolase : K. Kumata et al. (2015) developed a PET tracer based on a similar compound for imaging fatty acid amide hydrolase in the brain, which could be relevant for studying neurological disorders (K. Kumata et al., 2015).

Propriétés

IUPAC Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALKIJXYAIIASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635045 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

CAS RN |

110105-98-1 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)